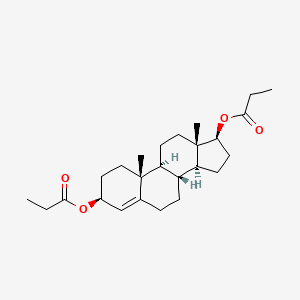![molecular formula C36H56O11 B12431153 (3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid” is a complex organic molecule characterized by multiple hydroxyl groups, methyl groups, and a carboxylic acid functional group. This compound is likely to exhibit significant biological activity due to its intricate structure and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This may involve cyclization reactions to form the tetradecahydropicene core.
Functional group modifications: Introduction of hydroxyl, methyl, and carboxylic acid groups through various organic reactions such as oxidation, reduction, and esterification.
Glycosylation: Attachment of the oxan-2-yl group through glycosylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Ketones, aldehydes, or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Ethers or esters.
科学研究应用
Chemistry
Synthesis of complex molecules: This compound can serve as a model for the synthesis of other complex organic molecules.
Study of reaction mechanisms: Understanding the reactivity of this compound can provide insights into reaction mechanisms.
Biology
Biological activity: The compound may exhibit significant biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceutical applications: Potential use as a therapeutic agent due to its complex structure and functional groups.
Industry
Material science: The compound may have applications in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its interaction with biological targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound may interact with cellular receptors, modulating their activity.
Signal transduction pathways: The compound may influence various cellular signaling pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Tetracyclic triterpenoids: Compounds with similar core structures but different functional groups.
Glycosylated steroids: Compounds with similar glycosylation patterns but different core structures.
Uniqueness
Complexity: The compound’s unique combination of functional groups and core structure sets it apart from other similar compounds.
Biological activity: The specific arrangement of functional groups may confer unique biological activities not seen in other compounds.
属性
分子式 |
C36H56O11 |
|---|---|
分子量 |
664.8 g/mol |
IUPAC 名称 |
(3S,4R,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19?,20-,21-,22+,23-,24?,25?,26?,27?,28?,32-,33-,34-,35-,36+/m1/s1 |
InChI 键 |
PWXPWSCNXVCOCA-NVJNLHPPSA-N |
手性 SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C(C(CC5)(C)C)O)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C(=O)O)O |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


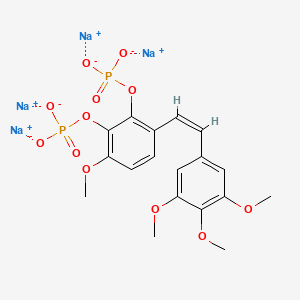
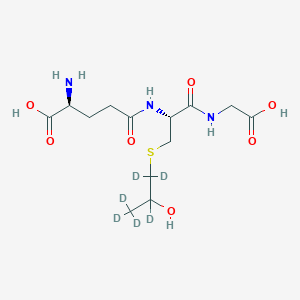
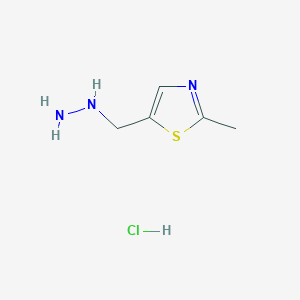
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
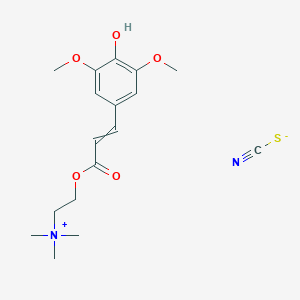
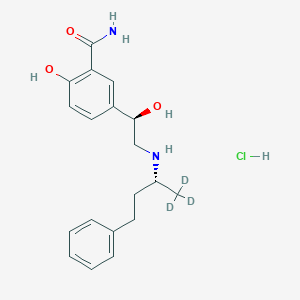
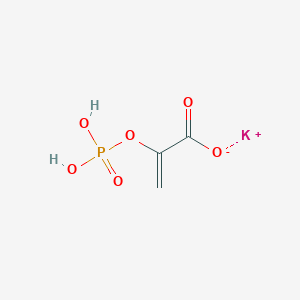
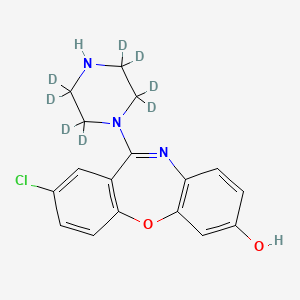
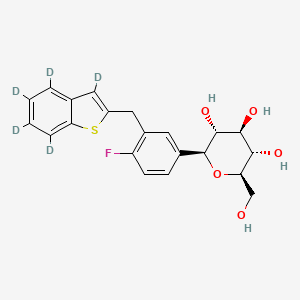
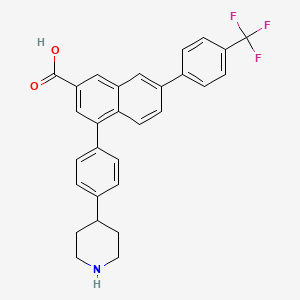

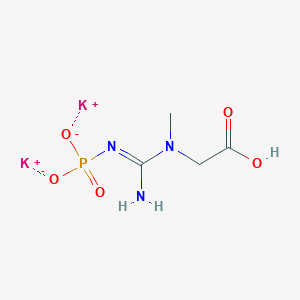
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
